
(R)-4-Chloro-6-iodohept-6-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Chloro-6-iodohept-6-en-1-ol is an organic compound characterized by the presence of chlorine and iodine atoms attached to a heptene backbone with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-6-iodohept-6-en-1-ol typically involves multi-step organic reactions. One common method is the halogenation of heptene derivatives followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-4-Chloro-6-iodohept-6-en-1-ol may involve large-scale halogenation processes using chlorine and iodine sources The reaction is carefully controlled to ensure the correct placement of halogen atoms and to minimize by-products
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Chloro-6-iodohept-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert the double bond to a single bond.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol can be used to develop new pharmaceuticals. Its halogen atoms and hydroxyl group provide sites for further modification, potentially leading to compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-4-Chloro-6-iodohept-6-en-1-ol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-Chloro-6-bromohept-6-en-1-ol: Similar structure but with a bromine atom instead of iodine.
®-4-Chloro-6-fluorohept-6-en-1-ol: Contains a fluorine atom instead of iodine.
®-4-Chloro-6-iodohept-6-en-2-ol: The hydroxyl group is positioned at the second carbon instead of the first.
Uniqueness
®-4-Chloro-6-iodohept-6-en-1-ol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and interactions. The specific placement of the hydroxyl group also contributes to its distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H12ClIO |
|---|---|
Molekulargewicht |
274.53 g/mol |
IUPAC-Name |
(4R)-4-chloro-6-iodohept-6-en-1-ol |
InChI |
InChI=1S/C7H12ClIO/c1-6(9)5-7(8)3-2-4-10/h7,10H,1-5H2/t7-/m1/s1 |
InChI-Schlüssel |
YAYMQIVCAYURNM-SSDOTTSWSA-N |
Isomerische SMILES |
C=C(C[C@@H](CCCO)Cl)I |
Kanonische SMILES |
C=C(CC(CCCO)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
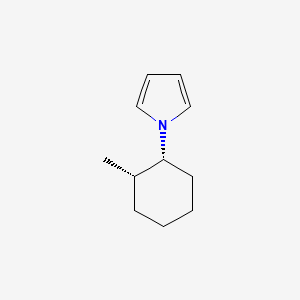
![7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)
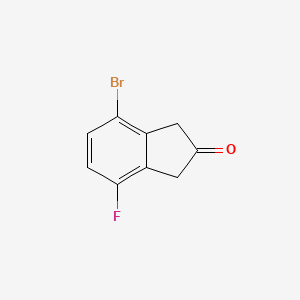
![2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B12864445.png)
![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
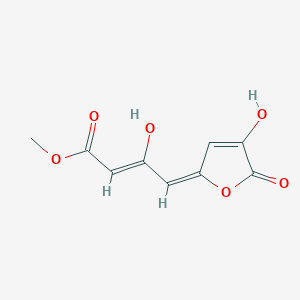
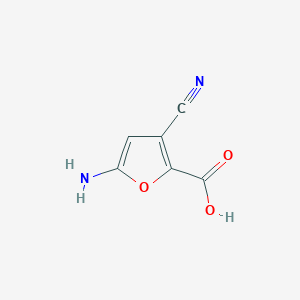
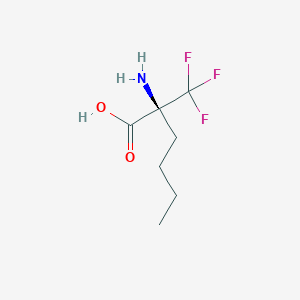
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
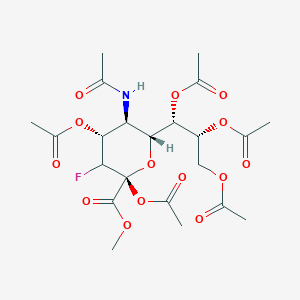
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
